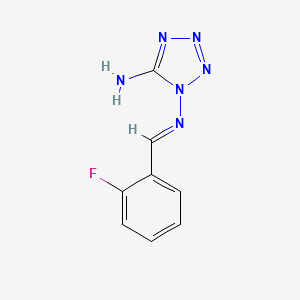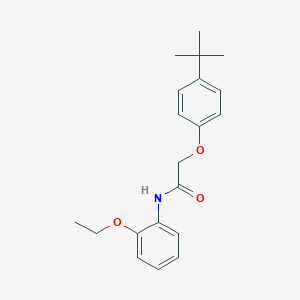
1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, ethyl 5-(2-ethoxyphenyl)-2-methyl-6-(1H-pyrrol-2-yl)-4-oxo-1,4-dihydropyrimidine-3-carboxylate. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential as a therapeutic agent for a variety of diseases and its anti-inflammatory, antioxidant, and anti-cancer properties. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route for therapeutic use.
Direcciones Futuras
There are many future directions for research on 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could be to further investigate the compound's potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to explore the compound's potential as an anti-cancer agent, particularly in the treatment of breast cancer and other types of cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration route for therapeutic use.
Métodos De Síntesis
The synthesis of 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process. The first step involves the reaction of ethyl acetoacetate with 2-ethoxybenzaldehyde in the presence of an acid catalyst to form ethyl 2-(2-ethoxyphenyl)-3-oxobutanoate. This intermediate product is then reacted with urea and pyrrole in the presence of a base catalyst to form the final product, 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-24-14-8-4-3-7-13(14)20-16(22)12(15(21)19-17(20)23)10-11-6-5-9-18-11/h3-10,22H,2H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPSRLKIXBPBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)
![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)
![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)
![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)
![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)